(S)-(-)-2-Methoxypropionitrile
Description
(S)-(-)-2-Methoxypropionitrile is a specialized chemical compound that has carved out a significant niche in the world of advanced organic synthesis. pharmaffiliates.com As a chiral molecule, it plays a crucial role in the creation of complex, enantiomerically pure substances, which are vital in fields ranging from pharmaceuticals to materials science. This article explores the significance, historical context, and applications of this unique chiral building block.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPQDYSOPQHZAQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 Methoxypropionitrile
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its specific stereochemistry. (S)-(-)-2-Methoxypropionitrile, a valuable chiral building block, is no exception. Its synthesis has been approached through various asymmetric strategies, which can be broadly categorized into chiral pool approaches and catalytic asymmetric synthesis.
Chiral Pool Approaches for Enantiopure Methoxypropionitriles
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. units.itptfarm.plnih.gov This strategy leverages the inherent chirality of these natural molecules to construct more complex chiral targets.
A prominent and economically viable chiral precursor for the synthesis of this compound is the amino acid (S)-alanine. nobelprize.org Amino acids are abundant natural chiral materials, making them attractive starting points for chiral synthesis. researchgate.netuh.edu The general strategy involves the conversion of the amino and carboxylic acid functionalities of (S)-alanine into the methoxy (B1213986) and nitrile groups of the target molecule, respectively, while preserving the stereochemical integrity of the chiral center.
The transformation can be envisioned through a sequence of standard organic reactions. For instance, the amino group of (S)-alanine can be converted to a methoxy group via a diazotization reaction in the presence of methanol. The carboxylic acid can then be transformed into a nitrile group through various methods, such as conversion to a primary amide followed by dehydration. The ready availability of both (S)- and (R)-alanine allows for access to both enantiomers of 2-methoxypropionitrile. nobelprize.org
Another example of utilizing the chiral pool involves starting from L-proline, another naturally occurring amino acid. researchgate.netresearchgate.netu-picardie.fr While not a direct precursor to this compound, the synthetic strategies developed for proline derivatives showcase the versatility of amino acids in constructing chiral molecules. researchgate.netresearchgate.netu-picardie.fr
The use of naturally abundant sugars as chiral precursors is another well-established strategy in chiral pool synthesis. iupac.org These polyfunctional molecules offer a rich source of stereocenters that can be manipulated to achieve a desired chiral target. Although a direct synthesis of this compound from a sugar precursor is not prominently documented, the principles of stereocontrolled transformations on sugar scaffolds are widely applicable. iupac.org
| Chiral Precursor | Key Transformations | Resulting Product |
| (S)-Alanine | Diazotization, Amide formation, Dehydration | This compound |
| L-Proline | Derivatization of the pyrrolidine (B122466) ring | Chiral pyrrolidine derivatives |
| D-Glucose | Multi-step functional group manipulations | Various complex chiral molecules |
Stereoselective reactions are crucial in chiral synthesis, where one stereoisomer is formed or destroyed in preference to all others. masterorganicchemistry.com When starting with a chiral feedstock, stereoselective transformations aim to modify the molecule while maintaining or selectively altering the existing stereochemistry.
In the context of synthesizing this compound from a chiral precursor like (S)-alanine, each reaction step must proceed with high stereoselectivity to avoid racemization or the formation of diastereomers. For example, if the conversion of the carboxylic acid to the nitrile proceeds through an intermediate that is prone to racemization, the enantiomeric purity of the final product will be compromised.
Stereospecific reactions, a subset of stereoselective reactions, are those where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For instance, a reaction proceeding through an S(_N)2 mechanism is stereospecific because an (R)-enantiomer will yield an (S)-enantiomer, and vice versa. masterorganicchemistry.com Ensuring the stereospecificity of key bond-forming or bond-breaking steps is paramount in chiral pool synthesis.
The concept of stereoselective transformations is also evident in the synthesis of complex natural products where multiple chiral centers are established with high precision. nih.gov While the synthesis of a relatively simple molecule like this compound may not require such intricate multi-step sequences, the underlying principles of stereocontrol are the same.
| Reaction Type | Description | Relevance to Chiral Synthesis |
| Stereoselective | A reaction in which one stereoisomer is formed preferentially over another. masterorganicchemistry.com | Essential for creating a single desired enantiomer from a prochiral substrate or for modifying a chiral molecule without losing its stereochemical integrity. |
| Stereospecific | A reaction in which the stereochemistry of the reactant completely determines the stereochemistry of the product. masterorganicchemistry.com | Provides a predictable and reliable method for inverting or retaining stereochemistry at a chiral center. |
| Enantioselective | A reaction that produces one enantiomer in preference to the other. masterorganicchemistry.com | Crucial for creating chiral molecules from achiral starting materials using a chiral catalyst or reagent. |
Derivatization from Naturally Occurring Chiral Precursors
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient production of chiral compounds. chiralpedia.comresearchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. rsc.org This method is often more atom-economical and scalable than stoichiometric chiral auxiliary-based methods.
A direct and attractive route to this compound is the enantioselective cyanation of a suitable prochiral substrate. One such strategy is the asymmetric hydrocyanation of methoxyethylene. Asymmetric hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double bond in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. wikipedia.org
The development of chiral ligands has been a key factor in the success of asymmetric hydrocyanation. units.it These ligands create a chiral environment around the metal center, which directs the incoming cyanide group to one face of the alkene, leading to the preferential formation of one enantiomer. wikipedia.org While the direct asymmetric hydrocyanation of methoxyethylene to this compound is a conceptually straightforward approach, the development of a highly efficient and selective catalyst system remains a significant research challenge.
Alternative cyanation strategies that avoid the use of highly toxic HCN have also been developed. nih.gov These methods often employ cyanide surrogates, such as acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide (TMSCN), in conjunction with a chiral catalyst. researchgate.netua.es Copper-catalyzed asymmetric radical cyanation has also emerged as a promising method for the synthesis of chiral nitriles. snnu.edu.cnsioc.ac.cn This approach involves the generation of a radical intermediate that is then trapped by a chiral copper-cyanide complex. sioc-journal.cn
| Cyanation Method | Cyanide Source | Catalyst Type | Key Features |
| Asymmetric Hydrocyanation | HCN | Chiral Nickel or Rhodium complexes wikipedia.orgnih.gov | Direct addition of HCN to an alkene, potential for high enantioselectivity. units.it |
| Cyanide-Free Hydrocyanation | Acetone Cyanohydrin, TMSCN | Chiral Rhodium or Nickel complexes nih.govua.es | Avoids the use of highly toxic HCN, often proceeds under mild conditions. |
| Asymmetric Radical Cyanation | TMSCN | Chiral Copper complexes snnu.edu.cnsioc-journal.cn | Involves radical intermediates, can be applied to a broad range of substrates. sioc.ac.cn |
The design and optimization of chiral catalysts are at the heart of catalytic asymmetric synthesis. rsc.org For the enantioselective formation of nitriles, the catalyst must effectively control the stereochemical outcome of the reaction. This involves creating a well-defined chiral pocket around the active site that can differentiate between the two enantiotopic faces of the prochiral substrate.
Transition metal complexes are widely used as chiral catalysts. chiralpedia.com The metal center, such as nickel, rhodium, or copper, plays a crucial role in activating the substrate and the cyanide source. The chiral ligands, which are organic molecules that bind to the metal, are responsible for inducing enantioselectivity. A wide variety of chiral ligands have been developed, including those based on phosphines, phosphites, and oxazolines. chinesechemsoc.orgfrontiersin.org
The optimization of a chiral catalyst system involves screening different metals, ligands, solvents, and reaction conditions to achieve the highest possible yield and enantioselectivity. For example, in the asymmetric hydrocyanation of vinylarenes, the choice of the chiral phosphine-phosphite ligand was found to be critical for achieving high enantiomeric excesses. units.it
In addition to metal-based catalysts, organocatalysts, which are small chiral organic molecules, have also been employed for asymmetric nitrile formation. researchgate.net For instance, chiral hydrogen-bonding catalysts have been used to promote the enantioselective cyanation of imines. researchgate.net
The development of new and more efficient chiral catalysts is an ongoing area of research. The goal is to create catalysts that are not only highly selective but also robust, recyclable, and environmentally friendly.
Ligand Development in Asymmetric Catalysis for α-Alkoxy Nitriles
Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The development of chiral ligands, which coordinate to a metal center, is pivotal for achieving high reactivity and stereoselectivity.
For the synthesis of α-alkoxy nitriles, transition metal-catalyzed reactions, particularly asymmetric hydrogenation, are of great interest. A notable advancement involves the use of rhodium catalysts bearing chiral phosphorus ligands. For instance, the f-spiroPhos ligand has been successfully employed in the highly efficient and enantioselective hydrogenation of β-aryloxy and β-alkoxy cinnamic nitriles. researchgate.net This method provides access to chiral β-oxy-functionalized nitriles with excellent enantioselectivities, often up to 99.9% ee, and high turnover numbers (TON), demonstrating the potential of this ligand class for related transformations that could yield α-alkoxy nitriles. researchgate.net
Chiral pincer complexes, characterized by their rigid tridentate ligand frameworks, have also emerged as powerful catalysts. mdpi.com These complexes offer high stability and allow for precise steric and electronic tuning of the metal center, which is crucial for controlling stereoselectivity in reactions such as asymmetric alkynylation and hydrogenation. mdpi.com While direct application to α-alkoxy nitriles is an area of ongoing research, the principles of ligand design from pincer chemistry are highly relevant.
Furthermore, ligands such as the Josiphos-type have a proven track record in industrial-scale asymmetric hydrogenations. researchgate.net The modularity of these ferrocene-based ligands allows for fine-tuning of both steric and electronic properties to optimize catalyst performance for specific substrates. researchgate.net The development of novel N,N'-dioxide ligands for rare-earth metal complexes has also shown exceptional performance in terms of reactivity and enantioselectivity in asymmetric reactions, representing another promising avenue for α-alkoxy nitrile synthesis. chinesechemsoc.org
Table 1: Examples of Chiral Ligands in Asymmetric Catalysis for Nitrile Functionalization
| Ligand/Catalyst System | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |
| Rhodium / f-spiroPhos | Asymmetric Hydrogenation | β-Aryloxy/Alkoxy Cinnamic Nitriles | Up to 99.9% | researchgate.net |
| Iridium / f-spiroPhos | Asymmetric Hydrogenation | N-substituted diarylmethanimines | Up to 99.4% | researchgate.net |
| CCN-Rh pincer complex | Asymmetric Alkynylation | Fluoroalkyl-substituted ketones | Up to 93% | mdpi.com |
| N,N′-dioxide–Rare Earth Metal | Homologation | α-diazoesters to carbonyls | High | chinesechemsoc.org |
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliary-mediated synthesis is a robust and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to guide the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding an enantiomerically enriched product. wikipedia.org
A variety of chiral auxiliaries have been developed, with oxazolidinones, popularized by David A. Evans, being among the most successful and widely used. wikipedia.org These auxiliaries are typically derived from readily available chiral amino alcohols. For a synthesis targeting this compound, an oxazolidinone auxiliary could be acylated with a suitable propionyl derivative. The resulting N-acyloxazolidinone serves as the substrate for a diastereoselective transformation. williams.edu
Other prominent auxiliaries include Oppolzer's camphorsultam and pseudoephedrine. wikipedia.org The rigid structure of camphorsultam provides excellent steric shielding, leading to high diastereoselectivity in a range of reactions. wikipedia.org Pseudoephedrine, used as an auxiliary, can form a six-membered chelated transition state that effectively controls the facial selectivity of reactions like alkylations. thieme-connect.com Carbohydrate-derived auxiliaries have also been employed for diastereoselective α-alkylation of esters. thieme-connect.com The choice of auxiliary depends on the specific reaction, the desired stereoisomer, and the ease of removal.
Once the chiral auxiliary is installed, the key step is a diastereoselective reaction to create the new stereocenter. For the synthesis of an α-alkoxy nitrile precursor, a diastereoselective alkylation or hydroxylation of an enolate derived from the N-acyl oxazolidinone could be envisioned. The bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.org This process can lead to very high diastereomeric ratios. williams.edu
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Cleavage Method | Reference |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis (e.g., LiOOH), Reduction (e.g., LiBH₄) | wikipedia.org |
| Oppolzer's Camphorsultam | Conjugate additions, Cycloadditions | Reduction (e.g., LiAlH₄), Hydrolysis | wikipedia.org |
| Pseudoephedrine | Alkylation of amides | Acidic Hydrolysis | wikipedia.orgthieme-connect.com |
| tert-Butanesulfinamide | Synthesis of chiral amines | Acidic Hydrolysis | wikipedia.orgthieme-connect.com |
Design and Application of Chiral Auxiliaries
Enzymatic and Biocatalytic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov
Chemoenzymatic strategies combine chemical transformations with biocatalytic steps to create efficient reaction cascades. A promising route for the synthesis of chiral nitriles is the enzymatic dehydration of aldoximes. nih.gov Aldoxime dehydratases (Oxd) can convert a wide range of racemic aldoximes, which are readily prepared from aldehydes, into enantiomerically enriched nitriles with high enantiomeric excess (>90% ee in many cases). chemistryviews.org Significantly, the enantiospecificity of the reaction can often be controlled by using either the E- or Z-isomer of the aldoxime substrate, potentially providing access to both enantiomers of the target nitrile from the same enzyme. chemistryviews.org
Another well-established enzymatic approach involves the kinetic resolution of racemic nitriles using nitrile-hydrolyzing enzymes, such as nitrilases or nitrile hydratases/amidases. google.com In a kinetic resolution, one enantiomer of the racemic nitrile is selectively hydrolyzed to the corresponding carboxylic acid or amide, leaving the unreacted nitrile enantiomer (e.g., this compound) in high enantiomeric purity. researchgate.net Cooperative biocatalytic cascades, combining nitrile hydrolyzing enzymes with other enzymes, can enable the kinetic resolution of racemic nitrile precursors to produce valuable amides and acids with excellent stereoselectivity. nih.gov
The success of a biocatalytic process hinges on finding an enzyme with the desired activity and selectivity. This often requires extensive screening of microbial sources or existing enzyme libraries. researchgate.net High-throughput screening methods are essential for rapidly identifying promising enzyme candidates for a specific transformation, such as the stereoselective hydrolysis of a nitrile. jmb.or.kr
Once a suitable enzyme is identified, its properties can often be improved through protein engineering. Techniques like site-directed mutagenesis and directed evolution allow scientists to tailor an enzyme's substrate specificity, activity, stability, and stereoselectivity for a particular industrial application. google.com For example, ketoreductases (KREDs) can be engineered to reduce racemic α-alkoxy-β-keto esters via dynamic kinetic resolution to produce chiral 1,2-diols with excellent diastereoselectivity and enantioselectivity (>99% ee). nih.gov Similarly, halohydrin dehalogenases have been engineered to catalyze the enantioselective cyanation of epoxides, providing chiral β-hydroxy nitriles with up to >99% ee. bohrium.com These advanced engineering techniques hold immense potential for developing bespoke enzymes for the efficient and highly stereoselective synthesis of specific targets like this compound.
Table 3: Biocatalytic Methods for Chiral Nitrile Synthesis
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage | Reference |
| Aldoxime Dehydratase (Oxd) | Enantioselective Dehydration | Racemic Aldoximes | Chiral Nitriles | Cyanide-free, control via E/Z isomers | nih.govchemistryviews.org |
| Nitrilase | Enantioselective Hydrolysis (Kinetic Resolution) | Racemic Nitriles | Chiral Acid + Chiral Nitrile | Direct access to enantiopure nitriles and acids | google.comresearchgate.net |
| Halohydrin Dehalogenase (HHDH) | Enantioselective Cyanation | Epoxides | Chiral β-Hydroxy Nitriles | High enantioselectivity (>99% ee) | bohrium.com |
| Ketoreductase (KRED) | Dynamic Kinetic Resolution | Racemic α-alkoxy-β-keto esters | Chiral Diols | High diastereo- and enantioselectivity | nih.gov |
Chemoenzymatic Synthesis of Chiral Nitriles
Mechanistic Investigations of Synthetic Pathways
The stereoselective synthesis of this compound is a focal point of research due to its importance as a chiral building block. A thorough understanding of the reaction mechanisms is paramount for the development of efficient and selective synthetic methods. This section delves into the mechanistic intricacies of its formation, exploring reaction kinetics, transition state analysis, and the application of computational chemistry to elucidate these complex pathways.
Reaction Kinetics and Rate-Determining Steps
Consider a hypothetical two-step reaction for the formation of a chiral nitrile: Step 1 (fast): Reactant A + Catalyst ⇌ Intermediate Step 2 (slow): Intermediate + Reactant B → this compound + Catalyst
Since the concentration of the intermediate is often difficult to measure directly, the pre-equilibrium approximation can be used to express its concentration in terms of the initial reactants.
Transition State Analysis in Chiral Nitrile Formation
The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction as reactants are converted into products. numberanalytics.commasterorganicchemistry.com The stability of the transition state directly impacts the reaction rate and selectivity. numberanalytics.com In the context of chiral nitrile formation, understanding the geometry and energy of the transition states leading to the (S) and (R) enantiomers is key to controlling the stereochemical outcome.
The formation of this compound proceeds through a transition state where the new carbon-carbon and carbon-oxygen bonds are partially formed. The stereoselectivity of the reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the two enantiomers. A lower activation energy for the transition state leading to the (S)-enantiomer will result in its preferential formation.
Enzymatic and chemo-catalytic approaches to synthesizing chiral molecules often achieve high stereoselectivity by creating a chiral environment that selectively stabilizes one transition state over the other. nih.gov The catalyst binds to the substrate in a specific orientation, and non-covalent interactions within the catalyst-substrate complex lower the energy of the desired transition state. The lifetime of these enzymatic transition states can be extremely short, on the order of femtoseconds. nih.gov
Computational Chemistry in Elucidating Reaction Mechanisms
Density Functional Theory (DFT) Studies on Stereoselectivity
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental methods alone. numberanalytics.comscielo.br By modeling chemical reactions at the molecular level, researchers can explore potential reaction pathways, identify intermediates and transition states, and predict reaction outcomes. numberanalytics.commdpi.com
Density Functional Theory (DFT) Studies on Stereoselectivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nsps.org.ngrsc.org It has proven to be a powerful tool for studying the stereoselectivity of chemical reactions. researchgate.netnih.gov DFT calculations can be used to determine the geometries and energies of reactants, products, intermediates, and transition states. orientjchem.org
In the synthesis of this compound, DFT can be employed to model the different possible transition states leading to the (S) and (R) enantiomers. By comparing the calculated energies of these transition states, the stereochemical preference of the reaction can be predicted. researchgate.net For example, a study on the intramolecular Diels-Alder reaction showed that DFT calculations could successfully explain the observed stereoselectivity by analyzing the energies of the cis and trans transition states. researchgate.net The accuracy of these predictions can be enhanced by considering the effects of the solvent and the specific catalyst used. nih.gov
A key aspect of DFT studies is the choice of the functional and basis set, which can significantly impact the accuracy of the results. mdpi.com The B3LYP functional combined with a basis set like 6-31G* is a common choice for organic reactions. researchgate.net
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations provide a time-resolved view of chemical processes by simulating the motion of atoms and molecules over time. nih.govresearchgate.net This technique allows researchers to explore the dynamic evolution of a reacting system and observe the formation and breaking of chemical bonds as the reaction proceeds. mdpi.com
For the synthesis of this compound, MD simulations can be used to sample the conformational space of the reactants and catalyst, identify potential reaction pathways, and calculate the free energy profile along these pathways. researchgate.net This can reveal the sequence of events leading to the formation of the product, including substrate binding, conformational changes, and the final chemical transformation. nih.gov Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly useful, where the reactive part of the system is treated with a high level of quantum mechanics theory, while the surrounding environment (like the solvent or enzyme) is described by a more computationally efficient molecular mechanics force field. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.
The twelve principles of green chemistry provide a framework for achieving this goal. acs.org Key principles relevant to the synthesis of this compound include:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are typically more selective, can be used in small amounts, and can be recycled. acs.org
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. athensjournals.gr
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized.
By adhering to these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer for both human health and the environment.
Sustainable Solvents and Solvent-Free Methodologies
The selection of a solvent is critical in chemical synthesis, influencing reaction rates, yields, and environmental footprint. Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives and solvent-free reaction conditions.
Sustainable Solvents: The development of "green" solvents is a cornerstone of sustainable chemistry. These solvents are chosen based on their low toxicity, biodegradability, high boiling points, and derivation from renewable resources. researchgate.netmdpi.com For syntheses related to nitriles, several classes of sustainable solvents have been explored. Binary mixtures of less hazardous solvents, such as dimethyl sulfoxide (B87167) (DMSO) combined with ethyl acetate (B1210297) (EtOAc), have been identified as viable, less toxic alternatives to restricted solvents like N,N-dimethylformamide (DMF). gyrosproteintechnologies.combachem.com These mixtures allow for the fine-tuning of polarity and viscosity to optimize reaction conditions. bachem.com In a study evaluating eco-sustainable solvents, 3-methoxypropionitrile (B90507) itself was considered due to its high boiling point, a desirable characteristic for reactions conducted at elevated temperatures. researchgate.net Other green solvents investigated for various syntheses include water, ionic liquids, deep eutectic solvents, and glycerol. mdpi.com
Solvent-Free Methodologies: An even more sustainable approach is the elimination of the solvent altogether. rsc.orgnih.gov Solvent-free, or "neat," reactions reduce waste, simplify product purification, and can lower operational costs. um.edu.mtcmu.ac.th These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. um.edu.mt For instance, the Biginelli synthesis of dihydropyrimidinones has been successfully performed under solvent-free conditions using succinic acid as a bio-based catalyst, achieving high yields in short reaction times. cmu.ac.th While direct application to this compound requires specific investigation, the principles of solvent-free synthesis represent a significant goal in green chemistry. nih.gov
| Solvent System | Key Advantages | Context of Application | Reference |
|---|---|---|---|
| DMSO/Ethyl Acetate (EtOAc) | Less toxic alternative to DMF; tunable polarity and viscosity. | Solid-Phase Peptide Synthesis (SPPS), applicable to related amide/nitrile chemistry. | bachem.com |
| Water | Non-toxic, inexpensive, non-flammable; can promote unique reactivity. | Synthesis of S-heterocyclic compounds and benzothiazoles. | mdpi.com |
| Ionic Liquids (e.g., [BMIM]OH) | Can act as both solvent and catalyst; low vapor pressure. | Gewald synthesis of 2-aminothiophenes. | mdpi.com |
| 3-Methoxypropionitrile | High boiling point (>100 °C), eco-sustainable. | Evaluated as a component in binary solvent systems for peptide synthesis. | researchgate.net |
| Solvent-Free/"Neat" | Eliminates solvent waste, simplifies purification, reduces cost. | Betti synthesis using clay catalysts; Biginelli reaction. | um.edu.mtcmu.ac.th |
Atom Economy and Waste Minimization in Chiral Synthesis
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. savemyexams.comskpharmteco.comjocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. skpharmteco.comrsc.org
In the context of chiral synthesis, achieving high atom economy is crucial for sustainability and cost-effectiveness. d-nb.info Reactions with high atom economy are inherently more efficient as they convert more of the starting material mass into the product. savemyexams.com Addition reactions, for example, are considered highly atom-economical because all reactant atoms are incorporated into the product, resulting in 100% atom economy. rsc.org
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com
For the synthesis of this compound, this principle encourages the selection of reactions that avoid the use of stoichiometric reagents that are not fully incorporated into the final structure. Catalytic approaches are inherently superior in this regard. Biocatalytic methods, such as those using aldoxime dehydratases, represent a promising avenue for nitrile synthesis under mild, cyanide-free conditions, which contributes positively to waste minimization. mdpi.com The development of synthetic strategies that are both highly enantioselective and atom-economical remains a key objective in modern organic chemistry. um.edu.mtd-nb.info
Development of Recyclable and Heterogeneous Catalysts
A significant advancement in sustainable synthesis is the development of catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. rsc.org This recyclability reduces production costs and minimizes catalyst waste, aligning with green chemistry principles. rsc.orgijmrhs.com Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous as they can be recovered by simple filtration. acs.orgmdpi.com
Several types of recyclable and heterogeneous catalysts have been developed for asymmetric synthesis, including reactions relevant to the production of chiral nitriles:
Metal-Organic Frameworks (MOFs): These are crystalline materials composed of metal ions linked by organic ligands. acs.orgnih.gov Chiral MOFs can be designed to have accessible catalytic sites within their porous structure, demonstrating high efficiency and enantioselectivity in reactions like the asymmetric cyanation of aldehydes. acs.orgnih.gov A key advantage is that the rigid framework can stabilize the active catalytic species, sometimes leading to enhanced activity compared to their homogeneous counterparts. nih.gov
Supported Catalysts: Active catalysts can be immobilized on solid supports like silica, alumina, or carbon-based materials such as carbon nanotubes (CNTs). rsc.orgmdpi.com This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. nih.gov For example, chiral rhodium complexes have been covalently immobilized on CNTs for use in enantioselective hydrogenation reactions. mdpi.com
Recyclable Metal Complexes: Novel metal complexes can be designed for easy recovery. ijmrhs.com A Ni(II) complex, for instance, has been reported as an efficient, environmentally friendly, and recyclable heterogeneous catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidines, showcasing high yields and simple work-up. ijmrhs.com Similarly, magnetic nanoparticles can be used as a core to support a catalyst (e.g., Pd/PDA@Fe₃O₄), allowing for magnetic separation and recycling. mdpi.com
| Catalyst Type | Example | Key Features | Recyclability | Reference |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | Homochiral biphenol-based MOF with Li(I) ions | Highly efficient and enantioselective (>99% ee) for asymmetric cyanation of aldehydes. | Recyclable as a heterogeneous catalyst. | acs.orgnih.gov |
| Supported Catalyst | Chiral rhodium complexes on Carbon Nanotubes (CNTs) | Combines advantages of homogeneous catalysis with heterogeneous separation. | Recyclable. | mdpi.com |
| Recyclable Clay Catalyst | Montmorillonite K30 | Cheap, commercially available, requires no preparation, works in neat conditions. | Fully recoverable and recyclable up to 5 times. | um.edu.mt |
| Recyclable Metal Complex | Ni(II) complex based on 5-nitro-N1-((pyridin-2-yl)methylene)benzene-1,2-diamine | Environmentally friendly, simple work-up, high yields. | Catalyst can be filtered and reused without appreciable loss of activity. | ijmrhs.com |
Microwave-Assisted and Ultrasonic Synthesis Techniques
Alternative energy sources like microwaves and ultrasound offer powerful tools for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. dovepress.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation promotes rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. mdpi.comfoliamedica.bg This technique has been successfully applied to a wide range of organic syntheses, including the formation of heterocyclic compounds and other complex molecules. mdpi.com In one relevant study, optically active N-substituted-2-methyl-2H-benzo[b] acs.orgresearcher.lifeoxazin-3(4H)-ones were prepared in one pot from inexpensive (S)-2-chloropropionic acid via a Smiles rearrangement using microwave irradiation, highlighting its utility in preserving chirality while accelerating reactions. dovepress.com The efficiency of microwave-assisted synthesis often allows for solvent-free conditions, further enhancing its green credentials. mdpi.com
Ultrasonic Synthesis (Sonochemistry): Sonochemistry utilizes high-intensity ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgnih.gov This collapse generates localized hot spots with extreme temperatures and pressures, as well as shockwaves and high-speed microjets. rsc.orgillinois.edu These phenomena can dramatically enhance reaction rates and lead to the formation of unique nanostructured materials. illinois.edumdpi.com Sonochemistry provides a route to materials synthesis without the need for high bulk temperatures or pressures. rsc.org It has been used to prepare a wide variety of nanostructured catalysts, metal oxides, and sulfides, demonstrating its versatility as a synthetic tool. illinois.edu While specific applications to this compound are not detailed in the provided sources, the general applicability of sonochemistry for creating highly reactive conditions makes it a promising technique for developing novel synthetic pathways. nih.govmdpi.com
Stereoselective Reactions and Applications of S 2 Methoxypropionitrile As a Chiral Building Block
Asymmetric Derivatization and Functionalization
The derivatization of (S)-(-)-2-Methoxypropionitrile can be approached through reactions involving the nitrile group or the alpha-carbon. The inherent chirality of the molecule is a key feature that can be exploited to control the stereochemical outcome of these transformations. Asymmetric synthesis is a critical field that enables the production of specific enantiomers, which is vital for creating compounds with desired biological activities. chiralpedia.comuwindsor.ca
The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reaction, known as nucleophilic addition, can lead to the formation of various functional groups. wikipedia.org For this compound, the stereocenter at the C2 position is adjacent to the reactive nitrile group. This proximity could theoretically allow for diastereoselective additions if the reaction creates a new stereocenter, although specific documented examples for this compound are limited.
Common nucleophilic additions to nitriles include:
Reduction to Amines: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orgyoutube.com
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com
In these reactions, the original stereocenter of this compound would be preserved, but the influence it exerts on the stereochemistry of any newly formed chiral centers would depend on the specific reaction conditions and reagents used.
The proton on the carbon alpha to the nitrile group (the C2 position) is acidic and can be removed by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a stabilized carbanion or enolate. libretexts.org This enolate is a potent nucleophile that can react with electrophiles, like alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.org
A significant challenge in the alpha-alkylation of this compound is that the alpha-carbon is the stereogenic center. Deprotonation would form a planar, achiral enolate, potentially leading to racemization. Achieving stereocontrol would require specialized methods, such as the use of chiral auxiliaries or phase-transfer catalysts, to direct the approach of the incoming electrophile. libretexts.org While strategies for the asymmetric α-alkylation of ketones and related compounds are known, semanticscholar.orgnih.gov specific applications of these methods to this compound have not been extensively reported in the available literature.
The nitrile group is a versatile functional handle that can be converted into other important functionalities while preserving the existing stereocenter. These transformations provide access to a broader range of chiral building blocks derived from the parent nitrile. The most common and synthetically useful transformations are hydrolysis and reduction. libretexts.orgchemistrysteps.com
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.com This reaction proceeds through an intermediate amide. Applying this to this compound would yield (S)-2-methoxypropanoic acid, a valuable chiral carboxylic acid derivative.
Reduction to Primary Amines: The reduction of nitriles to primary amines is typically accomplished with powerful reducing agents like LiAlH₄ or through catalytic hydrogenation. libretexts.orglibretexts.orgyoutube.com This would convert this compound into (S)-2-methoxypropan-1-amine, a chiral amine.
These transformations are fundamental in organic synthesis and demonstrate the potential of this compound as a precursor to other key chiral molecules.
| Starting Material | Reagents/Conditions | Product | Product Class |
| This compound | 1. LiAlH₄; 2. H₂O | (S)-2-Methoxypropan-1-amine | Chiral Primary Amine |
| This compound | H₃O⁺, heat or NaOH, H₂O, heat | (S)-2-Methoxypropanoic acid | Chiral Carboxylic Acid |
Alpha-Alkylation and Alpha-Functionalization Strategies
Applications in the Synthesis of Chiral Pharmaceuticals and Bioactive Compounds
Chiral building blocks are fundamental to the pharmaceutical industry, as the biological activity of many drugs is dependent on their specific stereochemistry. chiralpedia.comu-picardie.fr Small, enantiomerically pure molecules serve as starting points for the construction of complex and pharmacologically active targets.
While related compounds like 3-Methoxypropionitrile (B90507) are generally used as intermediates in the chemical and pharmaceutical industries, guidechem.comsmolecule.com and the more substituted 2-Hydroxy-3-methoxypropanenitrile is a known precursor in the synthesis of the drug ambrisentan, specific, documented examples of this compound being used as a direct precursor for a marketed pharmaceutical are not prevalent in the surveyed literature.
However, the chiral products accessible from its transformation, such as (S)-2-methoxypropanoic acid and (S)-2-methoxypropan-1-amine, represent important structural motifs found in many bioactive molecules. Chiral amines and carboxylic acids are common pharmacophores, and the ability to generate them from a readily available chiral nitrile highlights the potential value of this compound in drug discovery and development programs.
The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. nih.gov The use of readily available chiral building blocks is a common tactic to efficiently install stereocenters in the target molecule. Despite its potential as a C4 chiral building block, a review of available literature did not identify specific instances where this compound was employed as a key starting material or intermediate in the total synthesis of a natural product. Its value in this field remains largely theoretical, pending its application in future synthetic endeavors.
Chiral Auxiliaries and Ligands Derived from this compound
The development of novel chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. ethz.ch Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.
While direct evidence for the synthesis of chiral auxiliaries and ligands specifically from this compound is not extensively documented in readily available literature, the chemical functionalities present in the molecule suggest its potential as a precursor. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functionalities for attaching chiral auxiliaries to substrates or for incorporation into ligand scaffolds. The methoxy (B1213986) group can also play a role in coordinating to metal centers or influencing the steric environment around the chiral center.
The general strategies for creating chiral ligands often involve the use of molecules with well-defined stereochemistry to impart chirality to a metal catalyst. The development of new chiral ligands is a significant area of research in asymmetric synthesis. kpi.ua
Table 1: Potential Chiral Auxiliaries and Ligands Derivable from this compound
| Derivative | Potential Application | Synthetic Transformation of this compound |
| (S)-2-Methoxypropionic acid | Chiral auxiliary | Hydrolysis of the nitrile group |
| (S)-2-Methoxypropylamine | Chiral ligand or auxiliary | Reduction of the nitrile group |
| (S)-2-Methoxy-N-(...)-propionamide | Chiral auxiliary | Partial hydrolysis of the nitrile group |
Use in the Synthesis of Specialty Chemicals and Materials
The unique structural features of this compound also position it as a valuable starting material for the synthesis of various specialty chemicals and advanced materials, including chiral polymers and agrochemicals.
Precursors for Chiral Polymers and Advanced Materials
Chiral polymers are of significant interest due to their unique optical properties and their potential applications in areas such as chiral separation, asymmetric catalysis, and optoelectronics. mdpi.com The synthesis of these polymers often relies on the use of chiral monomers.
This compound, with its inherent chirality, can be considered a potential monomer for the synthesis of chiral polymers. For instance, the nitrile group could be polymerized, or the molecule could be chemically modified to introduce a polymerizable group, such as a vinyl group. A study on the synthesis of multilayer 3D chiral polymers utilized a methoxy-substituted naphthalene (B1677914) derivative, highlighting the role of methoxy groups in influencing the polymer's properties. mdpi.com While this study does not directly use this compound, it underscores the potential of methoxy-substituted chiral molecules in polymer science.
The synthesis of optically active polymers possessing main-chain chirality is a significant area of research, and the use of chiral monomers is a primary approach to achieve this. kpi.ua
Table 2: Potential Chiral Polymers from this compound Derivatives
| Polymer Type | Potential Monomer | Polymerization Method |
| Poly(acrylamide) derivative | (S)-2-Methoxyacrylamide | Free radical polymerization |
| Poly(vinyl ether) derivative | (S)-1-Methoxy-1-(vinyloxy)ethane | Cationic polymerization |
Catalytic Applications of Derivatives
The derivatives of this compound, particularly those that can act as chiral ligands, have potential applications in asymmetric catalysis. The field of asymmetric catalysis relies heavily on the design and synthesis of effective chiral catalysts, which are often metal complexes with chiral ligands. nih.gov
While no specific catalytic applications of derivatives from this compound are prominently reported, the conversion of the nitrile group to other functionalities, such as amines or amides, could yield molecules capable of coordinating with transition metals. These chiral metal complexes could then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
The catalytic conversion of nitriles using metal pincer complexes is an active area of research, demonstrating the utility of nitrile-containing molecules in catalysis. rug.nl The development of catalysts for the hydroboration of nitriles also showcases the ongoing interest in the catalytic transformation of this functional group. rsc.org
Analytical Methodologies for Enantiomeric Excess and Absolute Configuration Determination
Chromatographic Techniques
Chromatographic methods are powerful tools for the separation of enantiomers, allowing for the quantification of the enantiomeric excess. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their purity. heraldopenaccess.ussigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that creates a chiral environment, leading to differential interactions with the enantiomers of an analyte. sigmaaldrich.com For a compound like (S)-(-)-2-Methoxypropionitrile, this would involve selecting a suitable CSP that can effectively resolve it from its (R)-enantiomer.
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. sigmaaldrich.com The choice of the mobile phase is also crucial and is optimized to achieve the best separation. pensoft.net The enantiomeric excess can be calculated from the relative areas of the two enantiomeric peaks in the chromatogram. sigmaaldrich.com
Table 1: Representative Chiral HPLC Columns and Conditions for Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Notes |
| Polysaccharide-based (e.g., Chiralpak IA) | n-Hexane/Ethanol | Often used for a broad range of chiral compounds. The ratio of the mobile phase components is critical for achieving good resolution. reddit.com |
| Polysaccharide-based (e.g., Chiralcel OD-H) | n-Hexane/THF | An alternative mobile phase can sometimes provide better separation for stubborn enantiomers. reddit.com |
| Cyclodextrin-based (e.g., CYCLOBOND I 2000 RSP) | Acetonitrile/Aqueous Buffer | Effective for inclusion complexation, particularly with compounds containing ring structures. sigmaaldrich.com |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V) | Methanol/Acidic Modifier | Provides a different selectivity based on multiple interaction mechanisms including hydrogen bonding and ionic interactions. sigmaaldrich.com |
This table presents generalized examples of chiral HPLC conditions. The optimal conditions for this compound would require specific method development.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another effective technique for the separation of volatile chiral compounds. gcms.czuni-muenchen.de Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. researchgate.net For a volatile compound such as this compound, chiral GC can be a highly sensitive and efficient method for determining enantiomeric excess. uni-muenchen.de
Derivatized cyclodextrins are commonly used as chiral selectors in GC stationary phases. gcms.czchromatographyonline.com The enantiomers of the analyte interact with the chiral stationary phase through various mechanisms, leading to different retention times. chromatographyonline.com The high efficiency of capillary GC columns often results in excellent resolution of the enantiomers. uni-muenchen.de
Table 2: Common Chiral GC Stationary Phases
| Chiral Stationary Phase | Derivative Type | Common Applications |
| Alpha-Cyclodextrin | Permethylated | Separation of a wide range of chiral compounds. researchgate.net |
| Beta-Cyclodextrin | Permethylated, Trifluoroacetylated | Often provides different selectivity and can sometimes reverse the elution order of enantiomers compared to other phases. researchgate.netchromatographyonline.com |
| Gamma-Cyclodextrin | Derivatized | Used for specific separations where other cyclodextrins may not be effective. researchgate.net |
| Chirasil-Val | Amino acid derivative | Known for its high thermal stability and broad applicability for amino acid derivatives. researchgate.net |
This table provides examples of common chiral GC stationary phases. The suitability for this compound would need to be determined experimentally.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and efficiency. libretexts.orgchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent (modifier). libretexts.org The low viscosity and high diffusivity of supercritical fluids contribute to faster separations and higher throughput. libretexts.org
For the determination of the enantiomeric excess of this compound, a chiral stationary phase, similar to those used in HPLC, would be employed. chromatographyonline.com The ability to independently adjust pressure, temperature, and modifier content provides a high degree of flexibility in optimizing the separation. libretexts.org SFC is particularly well-suited for the analysis of thermally labile and complex chiral molecules. libretexts.orggoogle.com
Spectroscopic Methods
Spectroscopic methods provide information about the three-dimensional structure of molecules and can be used to determine the absolute configuration and, in some cases, the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral auxiliary. nih.gov This can be achieved in two main ways:
Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that can reversibly bind to the analyte. libretexts.org The paramagnetic nature of the lanthanide induces large chemical shift changes in the NMR spectrum of the analyte. libretexts.org In a chiral environment created by the CSR, the two enantiomers form diastereomeric complexes with different association constants, leading to separate signals for each enantiomer in the NMR spectrum. nih.gov The enantiomeric excess can then be determined by integrating the corresponding signals. nih.gov
Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the chiral analyte with an enantiomerically pure derivatizing agent to form a pair of diastereomers. nih.gov Diastereomers have distinct physical and spectroscopic properties, including different NMR spectra. libretexts.org The formation of diastereomers allows for the quantification of the original enantiomeric composition by integrating the signals of the newly formed diastereomeric products.
Circular Dichroism (CD) Spectroscopy for Chiroptical Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. libretexts.orgazooptics.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. spark904.nl
The sign and magnitude of the CD signal (often reported as ellipticity) at specific wavelengths are characteristic of the absolute configuration of the molecule. bhu.ac.inuci.edu By comparing the experimental CD spectrum of this compound with a theoretically calculated spectrum for a known configuration, the absolute configuration can be confirmed. spark904.nl Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, allowing for its quantification once a calibration curve is established. hindsinstruments.com Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, is another powerful alternative for determining absolute configuration without the need for crystallization or derivatization. spark904.nl
Table 3: Comparison of Analytical Methodologies
| Technique | Principle | Information Obtained | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | Enantiomeric Excess. sigmaaldrich.com | Broad applicability, well-established. heraldopenaccess.us |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. gcms.cz | Enantiomeric Excess. uni-muenchen.de | High resolution, suitable for volatile compounds. uni-muenchen.de |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. libretexts.org | Enantiomeric Excess. nih.gov | Fast analysis, reduced solvent consumption. libretexts.org |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. nih.gov | Enantiomeric Excess, structural information. | In-situ analysis, no chromatographic separation needed. nih.gov |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. libretexts.org | Absolute Configuration, Enantiomeric Excess. spark904.nlhindsinstruments.com | Non-destructive, sensitive to stereochemistry. spark904.nl |
Other Advanced Techniques
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is an unequivocal method for determining the three-dimensional arrangement of atoms within a crystal, and as such, it is a powerful tool for the absolute configuration assignment of chiral molecules. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a highly ordered crystal lattice. lcms.cz The resulting diffraction pattern is used to generate an electron density map, from which the precise position of each atom can be determined.
For chiral molecules, determining the absolute configuration (i.e., distinguishing between the R and S enantiomers) is possible due to a phenomenon known as anomalous dispersion or resonant scattering. This effect occurs when the X-ray wavelength used is near the absorption edge of one of the atoms in the crystal. It causes small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise identical in intensity. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous determination of the molecule's true, absolute stereochemistry. A Flack parameter close to zero for a given stereochemical model indicates a correct assignment, while a value close to one suggests the inverted structure is correct.
A primary requirement for this technique is the availability of a high-quality single crystal of the enantiomerically pure compound. While X-ray crystallography provides definitive structural proof, there are no specific reports in the searched literature of a single-crystal X-ray diffraction analysis having been performed on this compound. The table below illustrates typical data that would be obtained from such an analysis, using data for a different chiral nitrile as a representative example.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 9.8 Å, c = 15.4 Å |
| Volume | 920 ų |
| Flack Parameter | 0.05 (8) |
Kinetic Resolution for Enantiomeric Excess Measurement
Kinetic resolution is a widely used method for separating enantiomers and measuring the enantiomeric excess (ee) of a sample. The principle is based on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. By measuring the extent of the reaction (conversion) and the enantiomeric composition of either the remaining substrate or the product, the initial enantiomeric excess of the mixture can be determined.
Enzymatic kinetic resolution is a particularly effective variant of this technique due to the high stereoselectivity of enzymes. For a racemic mixture of a nitrile, enzymes such as lipases or nitrilases can be employed. For example, a lipase (B570770) can selectively catalyze the hydrolysis or acylation of one enantiomer of a cyanohydrin (a class of compounds related to 2-methoxypropionitrile). libretexts.orgtulane.edu Candida antarctica lipase B (CALB) has been successfully used for the enantioselective acylation of various β-hydroxy nitriles, achieving excellent enantiomeric excess (ee ≥ 99%) for both the resulting ester product and the unreacted alcohol. libretexts.org
The effectiveness of a kinetic resolution is quantified by the enantiomeric ratio or selectivity factor (E or s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (E = k_fast / k_slow). A high E-value is crucial for achieving high enantiomeric excess. The progress of a kinetic resolution can be monitored using chromatographic techniques to determine the concentrations and enantiomeric excesses of the substrate and product at various time points.
| Substrate | Enzyme | Conversion (%) | Substrate ee (%) | Product ee (%) | Selectivity (E) |
|---|---|---|---|---|---|
| rac-β-Hydroxy-nitrile A | Lipase CAL-B | 50 | >99 | >99 | >200 |
| rac-β-Hydroxy-nitrile B | Lipase CAL-B | 50 | >99 | >99 | >200 |
| rac-β-Aminonitrile C | Nitrilase | 48 | 96 | 98 | >100 |
Data in the table is representative of findings for related nitriles as reported in scientific literature. libretexts.orglibretexts.org
Computational and Theoretical Studies of S 2 Methoxypropionitrile
Molecular Modeling and Conformational Analysis
Molecular modeling is a cornerstone of computational chemistry, used to construct and manipulate molecular structures and predict their behavior. For a flexible molecule like (S)-(-)-2-methoxypropionitrile, a key application of molecular modeling is conformational analysis, which aims to identify the molecule's preferred three-dimensional shapes and the energy associated with them.
The conformational landscape of this compound is primarily defined by the rotation around the central carbon-carbon (C1-C2) bond. Different rotational angles result in various spatial arrangements of the substituents, known as conformers or rotamers. The most stable of these, corresponding to energy minima on the potential energy surface, are typically staggered conformations, where the substituents on adjacent carbons are positioned to minimize steric repulsion. byjus.com Conversely, eclipsed conformations, where substituents are aligned, represent energy maxima and act as barriers to rotation. srmist.edu.in
A systematic computational scan of the dihedral angle between the methoxy (B1213986) group and the cyano group would reveal the molecule's stable conformers. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be used to optimize the geometry of each potential conformer and calculate its relative energy. nist.gov The results of such an analysis would typically be presented in a data table, illustrating the relative stability of each unique conformer.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table is illustrative and represents the type of data generated from a conformational analysis. Actual values would require specific quantum chemical calculations.
| Conformer | Dihedral Angle (O-C-C-CN) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | 65% |
| Gauche (+) | ~60° | 0.85 | 17.5% |
| Gauche (-) | ~-60° | 0.85 | 17.5% |
The conformational preferences of this compound are dictated by the interplay of steric and electronic effects of its substituents: the methoxy (-OCH₃) group and the cyano (-C≡N) group.
Steric Hindrance: This refers to the repulsive forces between electron clouds of bulky groups. srmist.edu.in The methyl group of the methoxy substituent and the nitrogen atom of the cyano group are the primary sources of steric strain. Staggered conformations that place these larger groups farther apart (anti-conformation) are generally favored over gauche conformations where they are closer. youtube.com
Conformational Landscape and Energy Minima
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic properties and can be used to predict various spectroscopic data with high accuracy. nist.govrsc.org
DFT calculations can elucidate the distribution of electrons within the this compound molecule. Key aspects of its electronic structure include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, the HOMO would likely have significant contributions from the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be associated with the π* orbital of the cyano group.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen of the methoxy group, indicating these are sites susceptible to electrophilic attack. uni-muenchen.deresearchgate.net The hydrogen atoms of the methyl group would exhibit a positive potential. uni-muenchen.deresearchgate.net
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing calculated partial atomic charges. This offers a quantitative measure of the electron distribution and bond polarity.
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. For this compound, the most characteristic vibrations would be the C≡N stretch, typically found in the 2260–2220 cm⁻¹ region, and the C-O-C asymmetric and symmetric stretches of the methoxy group, usually appearing between 1200 cm⁻¹ and 1000 cm⁻¹. libretexts.orgspectroscopyonline.com
Table 2: Illustrative Predicted IR Frequencies for this compound
This table is for illustrative purposes. Precise frequencies and intensities are obtained from DFT frequency calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2950-3000 | Medium |
| C≡N Stretch | ~2245 | Medium |
| C-O-C Asymmetric Stretch | ~1120 | Strong |
| C-C Stretch | ~1050 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). prospre.ca Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. prospre.ca Predictions can be made for both ¹H and ¹³C NMR spectra, providing valuable structural information. prospre.canmrdb.org
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is for illustrative purposes and represents typical chemical shift ranges for the given functional groups.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| -O-CH ₃ | 3.3 - 3.5 |
| CH -CN | 3.8 - 4.0 |
| CH ₃-CH | 1.4 - 1.6 |
| ¹³C NMR | |
| -C ≡N | 118 - 122 |
| -O-C H₃ | 58 - 60 |
| C H-CN | 65 - 70 |
| C H₃-CH | 18 - 22 |
Vibrational Circular Dichroism (VCD): As a chiral molecule, this compound will exhibit a VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared light. Theoretical VCD spectra can be calculated for the most stable conformers. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unequivocally determined. Current time information in Edmonton, CA.
The properties and behavior of this compound can be significantly influenced by its environment, particularly in solution. Computational models can account for these interactions:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mit.edumolcas.org This approach is computationally efficient and is widely used to calculate properties in solution, such as conformational energies and reaction barriers, accounting for the bulk electrostatic effects of the solvent. nih.govumn.edu
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation around the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding (though not a primary interaction for this molecule as an acceptor) and dipole-dipole interactions. This method is more computationally intensive but can provide a more detailed and accurate picture of the solvation shell.
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Enantioselective Synthesis
The efficient and selective synthesis of single-enantiomer compounds like (S)-(-)-2-Methoxypropionitrile is a primary goal of asymmetric catalysis. Research is moving beyond traditional methods toward more sophisticated and sustainable catalytic systems that offer higher precision and efficiency.
Organocatalysis and biocatalysis are at the forefront of green and sustainable chemistry, offering pathways to chiral molecules under mild conditions. mdpi.comresearchgate.net
Organocatalysis: The use of small, metal-free organic molecules to catalyze asymmetric reactions has become a powerful tool in synthesis. Future research will likely focus on designing novel organocatalysts for the enantioselective cyanation of corresponding aldehydes or their derivatives. Advances are expected in the development of proline-based catalysts or chiral aminocatalysts that operate through iminium–enamine activation cycles. mdpi.com A significant trend is the application of bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl lactate (B86563) in these reactions, which reduces the reliance on volatile and toxic organic solvents and can, in some cases, enhance selectivity and yield. mdpi.com The development of catalysts that can perform tandem reactions, creating multiple stereocenters in a single operation, is also a promising avenue.
Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity in asymmetric synthesis. mdpi.com For this compound, research into novel hydroxynitrile lyases (HNLs) and engineered nitrilases is a key area. Metagenomic screening of diverse microbial environments can uncover new enzymes with desired thermostability and pH tolerance. mdpi.com Whole-cell biocatalysis, which utilizes intact microorganisms, simplifies processes by providing inherent cofactor regeneration and protecting enzymes in their native cellular environment. researchgate.netmdpi.com A critical challenge is the often-low bioavailability of hydrophobic substrates in aqueous media. mdpi.com Future work will likely integrate biocatalysis with flow chemistry, using segmented flow processes to improve substrate mass transfer and facilitate easier product separation, thereby overcoming common hurdles seen in traditional batch reactions. nih.gov
The development of heterogeneous catalysts is crucial for creating reusable and industrially viable processes. MOFs and nanocatalysts are emerging as highly versatile platforms for this purpose.
Metal-Organic Frameworks (MOFs): Chiral Metal-Organic Frameworks (CMOFs) are crystalline porous materials constructed from metal ions and chiral organic linkers. frontiersin.orgmdpi.com Their well-defined porous structures create a chiral microenvironment that can induce high enantioselectivity in catalytic reactions occurring within the pores. rsc.org Future research directions include:
Direct Synthesis: Designing and synthesizing new chiral ligands to build CMOFs with tailored pore sizes and functionalities for specific reactions. frontiersin.orgmdpi.com
Post-Synthetic Modification (PSM): Grafting chiral catalysts or recognition sites onto the internal surface of existing, robust achiral MOFs (like MIL-101-NH2). rsc.org This approach avoids the often-challenging direct synthesis of entirely new CMOFs and allows for the systematic tuning of catalytic activity. rsc.org
Chiral Induction: Using chiral templates or solvents to guide the formation of a chiral structure from achiral building blocks. frontiersin.org
For the synthesis of chiral methoxypropionitriles, a MOF could be functionalized with Lewis acidic sites to activate the substrate and a chiral framework to control the stereochemical outcome of the cyanide addition.
Nanocatalysis: The use of catalytically active nanoparticles offers advantages in terms of high surface-area-to-volume ratio and unique electronic properties. In chiral synthesis, future trends involve the immobilization of known homogeneous chiral catalysts (both organometallic and organocatalysts) onto nanoparticles. This strategy combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Research will focus on developing stable linkages between the catalyst and the nanoparticle support to prevent leaching while maintaining catalytic efficiency. The combination of nanocatalysis with sustainable production methods, such as reactive laser ablation in liquids (RLAL) for nanoparticle synthesis, points toward greener manufacturing pathways. rsc.org
Organocatalysis and Biocatalysis Advancements
Integration of AI and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and optimization. ijsea.com For the synthesis of this compound, these computational tools offer several promising avenues.
Future research will involve using ML models to predict the optimal conditions for enantioselective reactions. By training algorithms on large datasets from high-throughput experiments (HTE), AI can identify the best-performing catalyst, solvent, temperature, and reactant concentrations to maximize yield and enantiomeric excess. beilstein-journals.orgmdpi.com This approach significantly reduces the number of experiments required, saving time and resources.
Development of New Applications in Materials Science and Medicinal Chemistry
The distinct structural features of this compound—its chirality, nitrile group, and methoxy (B1213986) group—make it an attractive building block for novel functional molecules and materials.
Materials Science: The application of organic chemistry principles is driving significant advancements in materials with tailored functionalities. researchgate.net The chirality of this compound can be exploited to create materials with specific optical properties, such as chiroptical switches or components for circularly polarized light applications. As a monomer or a key intermediate, it could be incorporated into:
Specialty Polymers: Polymerization or co-polymerization could lead to chiral polymers with unique thermal or mechanical properties. solubilityofthings.com
Functional Coatings: The nitrile group can be chemically modified to anchor the molecule to surfaces, creating chiral interfaces for enantioselective separations or sensing. solubilityofthings.com Organometallic compounds derived from such ligands could also impart self-cleaning or antibacterial properties. solubilityofthings.com
Electronic Materials: Chiral organic molecules are being explored for applications in spintronics and as components in organic semiconductors. researchgate.net The defined stereochemistry of this compound could influence molecular packing and charge transport in thin films.
Future research will focus on the synthetic routes to transform this compound into these advanced materials and on characterizing the resulting properties. alemnis.comspectrum-instrumentation.com
Medicinal Chemistry: The nitrile functional group is a well-established pharmacophore found in numerous approved drugs. Its ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups makes it valuable in drug design. Research has shown that nitrile-containing compounds can exhibit a range of biological activities, including anticancer properties.
The specific stereochemistry of this compound is critical, as biological systems like enzymes and receptors are chiral. A future application could be its use as a chiral synthon for the synthesis of complex active pharmaceutical ingredients (APIs). researchgate.net For instance, it could be a precursor for chiral amines or other functional groups required in drugs that target specific protein conformations. iptsalipur.org Its derivatives could be evaluated for their interaction with various biological targets, potentially leading to the discovery of new therapeutic agents.
Scalable and Sustainable Manufacturing Processes for Chiral Methoxypropionitriles
Transitioning a synthetic route from the laboratory to industrial-scale production requires a focus on scalability, safety, cost-effectiveness, and sustainability. energy.gov
Future research will emphasize the shift from traditional batch processing to continuous flow manufacturing. Flow chemistry offers superior heat and mass transfer, improved safety for handling hazardous reagents like cyanides, and the potential for process automation and intensification. nih.gov For the production of this compound, a continuous flow reactor could be packed with a heterogeneous catalyst, such as an immobilized enzyme or a chiral MOF, allowing for continuous production and easy separation of the product.
Sustainability will be a core principle, guided by the tenets of green chemistry. mdpi.com This includes:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals. mdpi.com
Green Solvents: Utilizing water or bio-derived solvents to minimize environmental impact. mdpi.com
Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple cycles, reducing waste and cost.
The table below compares potential future manufacturing strategies for chiral methoxypropionitriles based on these key parameters.
Q & A
Q. What are the optimal synthetic routes for (S)-(-)-2-Methoxypropionitrile in laboratory settings?
The synthesis of this compound typically involves stereoselective methods. A common approach is the nucleophilic substitution of (S)-2-chloropropionitrile with sodium methoxide under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by fractional distillation (boiling point ~164–165°C, as noted for structural analogs ) ensures high enantiomeric purity. Chiral starting materials or catalysts may be employed to retain the (S)-configuration .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy : H NMR (δ ~3.4 ppm for methoxy group, δ ~2.8 ppm for nitrile-adjacent methyl protons) and C NMR (δ ~118 ppm for nitrile carbon) to confirm structure .
- IR Spectroscopy : A sharp peak near ~2240 cm confirms the nitrile group, while ~1100 cm corresponds to the methoxy C-O stretch .
- Mass Spectrometry : Molecular ion peak at m/z 85.1 (CHNO) .
Advanced Research Questions
Q. What strategies resolve enantiomeric excess in this compound during asymmetric synthesis?
Enantiomeric excess (ee) can be quantified using:
- Chiral HPLC : Employing a chiral stationary phase (e.g., amylose-derived columns) with hexane/isopropanol mobile phases, calibrated against the (R)-enantiomer (CAS: 299396-92-2) .
- Chiral Shift Reagents in NMR : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of methoxy or methyl proton signals for (S) and (R) forms .
Q. How can contradictions in reaction yields involving this compound as a solvent be addressed?
Yield discrepancies often arise from solvent polarity effects or trace moisture. Mitigation strategies include:
- Design of Experiments (DOE) : Systematic variation of solvent purity (e.g., molecular sieves for drying) and reaction temperature .
- Kinetic Studies : Monitoring reaction progress via in situ IR to identify rate-limiting steps influenced by solvent interactions .
Q. What is the mechanistic role of this compound in organocatalytic reactions?
The compound may act as a chiral auxiliary or hydrogen-bond acceptor. For example, in asymmetric Michael additions, the nitrile group stabilizes intermediates via dipole interactions, while the methoxy group provides steric hindrance to control stereoselectivity. Computational modeling (DFT) can validate these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
